2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide
Description
Properties
Molecular Formula |
C10H13ClN2O3 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C10H13ClN2O3/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-3H,4-5,12H2,1H3,(H2,13,14) |
InChI Key |
UZABTEHUVUYDOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Cl)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Method 1: Aminomethylation of 2-Chloro-6-Methoxyphenol
Step 1: Formation of 2-Chloro-6-methoxyphenol
- Starting from commercially available 2-chloro-6-methoxyphenol, the phenolic compound is prepared via chlorination and methoxylation of phenol derivatives.
Step 2: Introduction of the Aminomethyl Group
- React 2-chloro-6-methoxyphenol with formaldehyde and ammonium chloride under controlled conditions to introduce the aminomethyl group at the para position relative to the hydroxyl group.
2-chloro-6-methoxyphenol + formaldehyde + ammonium chloride → 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenol]
- Formaldehyde (as aqueous formalin or paraformaldehyde)
- Ammonium chloride as the aminomethyl source
- Acidic or neutral pH buffer
- Temperature: 80-120°C
- Solvent: Water or ethanol
- The reaction proceeds via Mannich-type condensation, forming the aminomethyl substituent.
Data Table 1: Aminomethylation Reaction Parameters
| Parameter | Value/Range | Reference/Source |
|---|---|---|
| Formaldehyde concentration | 37-50% aqueous solution | Standard Mannich reaction conditions |
| Ammonium chloride amount | Equimolar to phenol derivative | Typical for Mannich reactions |
| Reaction temperature | 80-120°C | Literature reports |
| Reaction time | 4-8 hours | Optimized for yield |
Method 2: Chlorination and Methoxylation
Step 1: Chlorination of Phenol
- Phenol is chlorinated selectively at the ortho position to yield 2-chloro-phenol derivatives.
Step 2: Methoxylation
- Methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions to introduce the methoxy group.
Phenol → (Cl2, FeCl3) → 2-chlorophenol → (MeI, K2CO3) → 2-chloro-6-methoxyphenol
- Chlorination is regioselective due to the activating nature of the hydroxyl group.
- Methoxylation proceeds via nucleophilic substitution on methyl iodide.
Data Table 2: Chlorination and Methoxylation Conditions
| Step | Reagents & Conditions | Reference/Source |
|---|---|---|
| Chlorination | Cl2, FeCl3 catalyst, 0-25°C | Standard electrophilic substitution |
| Methoxylation | Methyl iodide, K2CO3, acetone solvent | Nucleophilic methylation |
| Yield | 75-85% | Literature reports |
Method 3: Acetamide Formation
Step 1: Activation of Phenoxy Intermediate
- The phenoxy derivative bearing the aminomethyl group is reacted with chloroacetyl chloride to form the acetamide linkage.
Step 2: Amide Formation
- The chloroacetylated intermediate reacts with ammonia or primary amines to form the final acetamide.
Phenoxy-aminomethyl derivative + chloroacetyl chloride → (base, temperature control) → acetamide
- Solvent: Dichloromethane or pyridine
- Temperature: 0-25°C
- Base: Triethylamine or pyridine as HCl scavenger
Data Table 3: Acetamide Synthesis Parameters
| Parameter | Value/Range | Reference/Source |
|---|---|---|
| Chloroacetyl chloride amount | 1.1 equivalents | Typical acylation conditions |
| Reaction temperature | 0-25°C | To control side reactions |
| Reaction time | 2-6 hours | Optimized for yield |
Summary of Synthetic Route
| Step | Reaction Type | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Phenol functionalization | Chlorination, methylation | Prepare 2-chloro-6-methoxyphenol |
| 2 | Mannich-type aminomethylation | Formaldehyde, ammonium chloride, heat | Introduce aminomethyl group |
| 3 | Acylation with chloroacetyl chloride | Chloroacetyl chloride, base, low temperature | Form acetamide linkage |
| 4 | Final amination or substitution | Ammonia or primary amines | Finalize the acetamide structure |
Additional Considerations
- Purification: Recrystallization from suitable solvents such as ethanol or methanol ensures high purity.
- Reaction Optimization: Parameters such as temperature, reagent molar ratios, and reaction time are critical for yield and purity.
- Industrial Scale: Continuous flow reactors and optimized catalysts can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of phenoxyacetamide oxides.
Reduction: Formation of aminomethyl derivatives.
Hydrolysis: Formation of 2-chloro-6-methoxyphenoxyacetic acid and corresponding amines.
Scientific Research Applications
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Bioactivity Data
Biological Activity
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide is a chemical compound with significant potential in biological research, particularly in medicinal chemistry. Its unique structure, characterized by a phenoxy group, an aminomethyl side chain, and a chloro substituent, suggests diverse biological activities, including enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClN2O3, with a molecular weight of approximately 246.69 g/mol. The presence of functional groups such as the aminomethyl and methoxy moieties contributes to its reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus altering their functional activity.
- Receptor Modulation : The compound may interact with various receptors, affecting signal transduction pathways within cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance:
- In vitro assessments have shown that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
- A related study indicated that modifications to the aminothiazole scaffold could enhance the antitumor efficacy of derivatives, suggesting that structural variations can lead to improved biological activity .
Antimicrobial Activity
The antimicrobial properties of related chloroacetamides have been evaluated against pathogenic bacteria and fungi:
- Compounds with similar structures demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
- The biological activity was found to correlate with the lipophilicity of the compounds, which facilitates membrane permeability and interaction with microbial targets .
Study on Antitumor Efficacy
A recent study investigated a series of aminothiazole derivatives for their antitumor properties. Among them, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The findings indicated that certain derivatives exhibited high selectivity towards tumor cells while sparing normal cells, showcasing a promising therapeutic index .
QSAR Analysis for Antimicrobial Activity
Quantitative Structure-Activity Relationship (QSAR) analysis was performed on N-substituted chloroacetamides to predict their antimicrobial efficacy. The study concluded that specific structural features significantly influenced biological activity, leading to the identification of promising candidates for further development against resistant strains of bacteria .
Data Table: Biological Activities Summary
Q & A
Q. How can cross-disciplinary approaches (e.g., biochemistry + materials science) expand its applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
